molecular formula C18H15Cl2N3O2 B6347608 4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354926-85-4

4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347608
CAS RN: 1354926-85-4
M. Wt: 376.2 g/mol
InChI Key: CMZHPTRGBWYGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, commonly referred to as 4-DCP-DMP, is a synthetic compound that has been studied for its potential applications in scientific research. 4-DCP-DMP has been used in a variety of research applications, including its use as a substrate for enzyme assays, as a reagent in organic synthesis, and as a ligand in receptor-binding assays.

Scientific Research Applications

4-DCP-DMP has been used in a variety of scientific research applications, including its use as a substrate for enzyme assays, as a reagent in organic synthesis, and as a ligand in receptor-binding assays. 4-DCP-DMP has been used in enzyme assays to study the activity of enzymes such as catechol-O-methyltransferase, cytochrome P450, and monoamine oxidase. 4-DCP-DMP has also been used as a reagent in the synthesis of a variety of compounds, including the synthesis of 4-chloro-6-methoxyphenylpyrimidin-2-amine and 4-chloro-6-methoxyphenylpyrimidin-2-amine derivatives. Finally, 4-DCP-DMP has been used as a ligand in receptor-binding assays to study the binding of various compounds to their target receptors.

Mechanism of Action

The mechanism of action of 4-DCP-DMP is not yet fully understood. However, it is believed that 4-DCP-DMP acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines, such as dopamine and norepinephrine. It is thought that 4-DCP-DMP binds to the active site of COMT and prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DCP-DMP are not yet fully understood. However, it is believed that 4-DCP-DMP may have a variety of effects on the body, including the inhibition of catechol-O-methyltransferase (COMT) and the inhibition of monoamine oxidase (MAO). In addition, 4-DCP-DMP has been shown to have anti-inflammatory and anti-oxidant properties, as well as to have the potential to modulate the activity of the serotonin transporter.

Advantages and Limitations for Lab Experiments

The advantages of using 4-DCP-DMP in lab experiments include its high purity and its ability to be synthesized in high yields. Additionally, 4-DCP-DMP has been shown to be a useful substrate for enzyme assays and a useful reagent in organic synthesis. However, there are some limitations to using 4-DCP-DMP in lab experiments, such as its potential to cause adverse effects in humans, its potential to bind to other compounds, and its potential to interfere with other biochemical processes.

Future Directions

Given the potential applications of 4-DCP-DMP in scientific research, there are a number of possible future directions for its use. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential use as a biomarker for disease. Additionally, further studies are needed to explore the potential for 4-DCP-DMP to bind to other compounds and to interfere with other biochemical processes. Finally, further studies are needed to explore the potential for 4-DCP-DMP to cause adverse effects in humans.

Synthesis Methods

4-DCP-DMP can be synthesized using a variety of methods, including the reductive amination of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorophenyl-dimethylformamide. This method has been used to produce 4-DCP-DMP in high yields and with high purity. Other methods for the synthesis of 4-DCP-DMP include the reaction of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorophenyl isocyanate, the reaction of 3,4-dichlorophenyl isocyanate with 4-chloro-6-methoxyphenylpyrimidin-2-amine, and the reaction of 4-chloro-6-methoxyphenylpyrimidin-2-amine with 3,4-dichlorobenzaldehyde.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-24-11-4-5-12(17(8-11)25-2)16-9-15(22-18(21)23-16)10-3-6-13(19)14(20)7-10/h3-9H,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHPTRGBWYGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

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